N-(chloroacetyl)-N-methyl-L-phenylalanyl-L-homoprolyl-L-tryptophyl-L-citrulline ethyl ester
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Overview
Description
BJP-06-005-3 is a potent, selective, and covalent inhibitor of the enzyme Pin1 . Developed by researchers at Harvard University , this compound targets a highly conserved cysteine residue (Cys113) located in the active site of Pin1 . Pin1 is an essential enzyme involved in regulating protein conformational changes, particularly in phosphorylated serine/threonine-proline motifs. Its aberrant activity has been linked to various diseases, making it an attractive target for drug development.
Preparation Methods
Synthetic Routes:: The synthetic route for BJP-06-005-3 involves the assembly of specific amino acids and subsequent cyclization to form the peptide structure. Detailed step-by-step procedures are proprietary, but it likely includes solid-phase peptide synthesis (SPPS) techniques.
Reaction Conditions:: The specific reaction conditions (solvents, reagents, temperatures, etc.) used during synthesis remain confidential due to intellectual property considerations. standard peptide coupling reactions and protecting group manipulations are typical in peptide synthesis.
Industrial Production:: BJP-06-005-3 is currently in preclinical development, and industrial-scale production methods are not yet established. once clinical trials progress, scalable production processes will be optimized.
Chemical Reactions Analysis
BJP-06-005-3 is primarily known for its interaction with Pin1, inhibiting its catalytic activity. It undergoes covalent binding with Cys113, disrupting Pin1’s function. Common reactions associated with BJP-06-005-3 include:
Covalent Modification: BJP-06-005-3 forms a covalent bond with Cys113, irreversibly inhibiting Pin1.
Cell Viability Reduction: In cancer cell lines, BJP-06-005-3 reduces cell viability in a dose- and time-dependent manner.
Major products formed from these reactions include modified Pin1 and downstream effects on Pin1 substrates, such as altered c-Myc protein levels.
Scientific Research Applications
Cancer Research: Investigating Pin1’s role in cancer progression and developing targeted therapies.
Neurodegenerative Diseases: Exploring Pin1’s impact on neurodegenerative disorders.
Drug Development: Designing Pin1 inhibitors for therapeutic use.
Mechanism of Action
BJP-06-005-3’s mechanism involves binding to Pin1’s active site, disrupting its isomerase activity. This inhibition affects protein conformational changes, signaling pathways, and downstream gene expression.
Comparison with Similar Compounds
While BJP-06-005-3 is unique due to its covalent binding to Cys113, other Pin1 inhibitors exist. Notable compounds include:
API-13748: A reversible Pin1 inhibitor.
RO-3306: A non-peptidic Pin1 inhibitor.
Properties
Molecular Formula |
C37H48ClN7O7 |
---|---|
Molecular Weight |
738.3 g/mol |
IUPAC Name |
ethyl (2S)-5-(carbamoylamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-chloroacetyl)-methylamino]-3-phenylpropanoyl]piperidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoate |
InChI |
InChI=1S/C37H48ClN7O7/c1-3-52-36(50)28(16-11-18-40-37(39)51)42-33(47)29(21-25-23-41-27-15-8-7-14-26(25)27)43-34(48)30-17-9-10-19-45(30)35(49)31(44(2)32(46)22-38)20-24-12-5-4-6-13-24/h4-8,12-15,23,28-31,41H,3,9-11,16-22H2,1-2H3,(H,42,47)(H,43,48)(H3,39,40,51)/t28-,29-,30-,31-/m0/s1 |
InChI Key |
SUAZSPTYLUTEDZ-ORYMTKCHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCCN3C(=O)[C@H](CC4=CC=CC=C4)N(C)C(=O)CCl |
Canonical SMILES |
CCOC(=O)C(CCCNC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCCN3C(=O)C(CC4=CC=CC=C4)N(C)C(=O)CCl |
Origin of Product |
United States |
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